molecular formula C13H11NO B13086670 Pyridin-3-yl(m-tolyl)methanone

Pyridin-3-yl(m-tolyl)methanone

Cat. No.: B13086670
M. Wt: 197.23 g/mol
InChI Key: AQCYLQNJIBVMOM-UHFFFAOYSA-N
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Description

Pyridin-3-yl(m-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a pyridine ring attached to a methanone group, which is further connected to a methyl-substituted phenyl ring (m-tolyl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl(m-tolyl)methanone typically involves the reaction of pyridine-3-carboxaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Formation of Grignard Reagent: m-Tolylmagnesium bromide is prepared by reacting m-bromotoluene with magnesium in anhydrous ether.

    Addition to Pyridine-3-carboxaldehyde: The Grignard reagent is then added to pyridine-3-carboxaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation or enzymatic oxidation may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl(m-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pyridin-3-yl(m-tolyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridin-3-yl(m-tolyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 2-position.

    Pyridin-4-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 4-position.

    Benzyl(m-tolyl)methanone: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

Pyridin-3-yl(m-tolyl)methanone is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The presence of the nitrogen atom in the pyridine ring can also enhance its ability to participate in coordination chemistry and biological interactions.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(3-methylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H11NO/c1-10-4-2-5-11(8-10)13(15)12-6-3-7-14-9-12/h2-9H,1H3

InChI Key

AQCYLQNJIBVMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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